molecular formula C5H6N4 B13643828 1H-Imidazole-1-acetonitrile, 4-amino-

1H-Imidazole-1-acetonitrile, 4-amino-

Cat. No.: B13643828
M. Wt: 122.13 g/mol
InChI Key: BREICQIHCNHMFX-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetonitrile, 4-amino- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their versatility and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-acetonitrile, 4-amino- can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions. For instance, the reaction of amido-nitriles with nickel catalysts can yield disubstituted imidazoles . Another method involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .

Industrial Production Methods: Industrial production of 1H-Imidazole-1-acetonitrile, 4-amino- often involves multi-step synthesis processes that ensure high yield and purity. These methods typically use readily available starting materials and efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetonitrile, 4-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the nitrile group, leading to the formation of amines or other reduced products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives with ketone or aldehyde groups, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetonitrile, 4-amino- involves its interaction with molecular targets and pathways. The amino group on the imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s reactivity allows it to participate in enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

    1H-Imidazole-1-acetonitrile: Lacks the 4-amino substitution, resulting in different reactivity and applications.

    4-Amino-1H-imidazole: Similar structure but without the acetonitrile group, affecting its chemical properties.

Uniqueness: 1H-Imidazole-1-acetonitrile, 4-amino- is unique due to the presence of both the amino and acetonitrile groups, which enhance its versatility in chemical reactions and applications.

Properties

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

IUPAC Name

2-(4-aminoimidazol-1-yl)acetonitrile

InChI

InChI=1S/C5H6N4/c6-1-2-9-3-5(7)8-4-9/h3-4H,2,7H2

InChI Key

BREICQIHCNHMFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CC#N)N

Origin of Product

United States

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